molecular formula C10H21NOS B15344611 Heptanamide, 7-isopropylthio- CAS No. 101517-13-9

Heptanamide, 7-isopropylthio-

Cat. No.: B15344611
CAS No.: 101517-13-9
M. Wt: 203.35 g/mol
InChI Key: RNOCVYPIICITNX-UHFFFAOYSA-N
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Description

Heptanamide, 7-isopropylthio-, is a chemical compound with the molecular formula C11H23NO2S. It is a derivative of heptanamide where an isopropylthio group is attached to the seventh carbon atom of the heptanamide chain. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of heptanamide, 7-isopropylthio-, typically begins with heptanoic acid and isopropylthiol.

  • Reaction Steps: The carboxylic acid group of heptanoic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl2). The resulting heptanoyl chloride is then reacted with isopropylthiol in the presence of a base such as triethylamine (Et3N) to form heptanamide, 7-isopropylthio-.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of heptanamide, 7-isopropylthio-, may involve continuous flow reactors and large-scale reagent handling systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: Heptanamide, 7-isopropylthio-, can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the amide group to an amine.

  • Substitution: The isopropylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Heptanamide, 7-isopropylthio-sulfoxide or this compoundsulfone.

  • Reduction: Heptanamine, 7-isopropylthio-.

  • Substitution: Various substituted heptanamides depending on the nucleophile used.

Scientific Research Applications

Heptanamide, 7-isopropylthio-, has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand the role of sulfur-containing compounds in biological systems.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

Heptanamide, 7-isopropylthio-, is similar to other sulfur-containing amides such as heptanamide, 7-ethylthio-, and heptanamide, 7-methylthio-. These compounds differ in the nature of the substituent attached to the sulfur atom, which can influence their chemical reactivity and biological activity. Heptanamide, 7-isopropylthio-, is unique due to the presence of the isopropyl group, which can provide steric hindrance and affect its reactivity compared to other similar compounds.

Comparison with Similar Compounds

  • Heptanamide, 7-ethylthio-

  • Heptanamide, 7-methylthio-

  • Heptanamide, 7-phenylthio-

  • Heptanamide, 7-benzylthio-

This detailed overview provides a comprehensive understanding of heptanamide, 7-isopropylthio-, its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

101517-13-9

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

7-propan-2-ylsulfanylheptanamide

InChI

InChI=1S/C10H21NOS/c1-9(2)13-8-6-4-3-5-7-10(11)12/h9H,3-8H2,1-2H3,(H2,11,12)

InChI Key

RNOCVYPIICITNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCCCCCC(=O)N

Origin of Product

United States

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